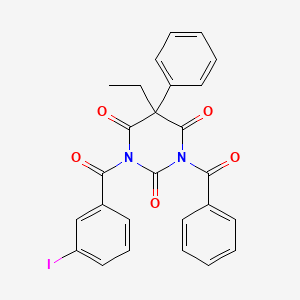![molecular formula C19H19BrN2O4 B5136413 benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrolidine and has a unique structure that makes it suitable for use in different research studies. In
Wirkmechanismus
The mechanism of action of benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate involves the inhibition of specific enzymes and receptors that are involved in the pathogenesis of various diseases. For example, the compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. The inhibition of HDACs by this compound leads to the activation of specific genes that are involved in the suppression of tumor growth and the prevention of neurodegeneration.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models, suggesting its potential application in the treatment of diabetes. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate is its potential application in various research studies. The compound has been found to have potent inhibitory activity against specific enzymes and receptors, making it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate. One of the significant future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases. Furthermore, the development of novel formulations and delivery systems for this compound can improve its bioavailability and efficacy, making it a more promising drug candidate for the treatment of diseases.
Synthesemethoden
The synthesis of benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate involves the reaction of benzyl pyrrolidine-1-carboxylate with 4-bromoaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been found to exhibit potent inhibitory activity against specific enzymes and receptors that are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
benzyl 2-[(4-bromophenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c20-14-6-8-15(9-7-14)21-18(24)17-10-16(23)11-22(17)19(25)26-12-13-4-2-1-3-5-13/h1-9,16-17,23H,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHMRLSCFISES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)

![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
